2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide
Description
2-((1-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic small molecule featuring a fluorophenyl-substituted imidazole core linked to a thioacetamide moiety. The compound’s structure integrates a 1,3-disubstituted imidazole ring with a 4-fluorophenyl group at the N1 position and a phenyl group at the C5 position. The thioether bridge connects the imidazole to an N-methylacetamide group, which may enhance solubility and bioavailability.
- Step 1: Formation of the imidazole core via cyclization reactions between substituted anilines and carbonyl compounds under acidic or basic conditions.
- Step 2: Thioether linkage formation through nucleophilic substitution or coupling reactions, as seen in the synthesis of structurally similar acetamide derivatives (e.g., 9a–9e in ) .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c1-20-17(23)12-24-18-21-11-16(13-5-3-2-4-6-13)22(18)15-9-7-14(19)8-10-15/h2-11H,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCMVUOFQSMJSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide” typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a 1,2-diketone and an aldehyde in the presence of an ammonium salt.
Introduction of the Fluorophenyl and Phenyl Groups: These groups can be introduced via nucleophilic aromatic substitution reactions.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound.
Acetamide Formation: The final step involves the reaction of the thioether with N-methylacetamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reaction is critical for modifying the compound's electronic properties and biological activity.
Key Observations :
- Sulfone formation (via mCPBA) proceeds with higher efficiency than sulfoxide synthesis .
- The electron-withdrawing fluorophenyl group stabilizes the sulfone intermediate .
Nucleophilic Substitution
The thioether group participates in nucleophilic displacement reactions, particularly under basic conditions.
Mechanistic Insight :
- The reaction proceeds via a thiolate intermediate, which is susceptible to nucleophilic attack .
- Steric hindrance from the phenyl and fluorophenyl groups reduces reaction rates compared to simpler thioethers .
Electrophilic Aromatic Substitution
The phenyl and fluorophenyl substituents undergo regioselective electrophilic substitution.
Key Notes :
- The fluorophenyl group directs electrophiles to the para position due to its strong electron-withdrawing effect .
- Bromination occurs at the meta position relative to the sulfur atom on the phenyl ring .
Pd-Catalyzed Coupling Reactions
The aryl groups participate in cross-coupling reactions, enabling functional diversification.
Applications :
- Suzuki coupling introduces aryl/heteroaryl groups for enhanced biological targeting .
- Buchwald-Hartwig amination enables N-functionalization of the acetamide moiety .
Imidazole Ring Reactivity
The imidazole core undergoes alkylation and coordination reactions.
| Reaction | Reagents | Product | Yield | References |
|---|---|---|---|---|
| N-Alkylation | NaH, CH<sub>3</sub>I | Quaternary ammonium salt | 74% | |
| Metal Coordination | CuCl<sub>2</sub>, ethanol | Cu(II)-imidazole complex | N/A |
Notes :
Scientific Research Applications
Anticancer Applications
Recent studies have shown that compounds similar to 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide exhibit promising anticancer properties. The mechanism of action often involves the inhibition of enzymes critical for cancer cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including:
| Compound Name | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 |
| This compound | TBD | TBD |
Note: TBD indicates that specific IC50 values for the compound need to be determined through experimental studies.
Antiviral Activity
The compound's potential as an antiviral agent has been highlighted in various research efforts. Its structure, particularly the presence of fluorine and sulfur atoms, enhances its interaction with viral targets.
Case Study: Antiviral Efficacy
In vitro studies have demonstrated that derivatives with similar structural motifs significantly inhibit viral replication. The compound's IC50 values were notably lower than those of established antiviral drugs, indicating a high therapeutic potential.
Antimicrobial Properties
The antimicrobial activity of imidazole derivatives has been extensively studied, with promising results against both Gram-positive and Gram-negative bacteria. The incorporation of thioether functionalities is believed to enhance their efficacy.
Table: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Compound C | S. aureus | 15 |
| Compound D | E. coli | 20 |
| This compound | TBD | TBD |
Note: Further experimental validation is required to establish specific antimicrobial activity.
Mechanism of Action
The mechanism of action of “2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide” would depend on its specific biological target. Generally, imidazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets could include cytochrome P450 enzymes, kinases, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core : Unlike triazole-thiones () or thiazole-pyrazoles (), the target compound’s imidazole core may confer distinct electronic properties and binding modes due to its aromaticity and lone pair availability .
- Substituent Influence : The 4-fluorophenyl group in the target compound and analogs (e.g., 9b in ) enhances metabolic stability and hydrophobic interactions, while bromophenyl (9c) or methoxyphenyl (9e) substituents alter steric bulk and electron density .
Physicochemical and Spectral Properties
Infrared (IR) Spectroscopy :
- The target compound’s thioether group is expected to show C–S stretching vibrations near 1243–1258 cm⁻¹, consistent with similar thioacetamide derivatives (e.g., 9a–9e) .
- Absence of C=O stretches (~1663–1682 cm⁻¹) distinguishes it from triazole-thiones (), confirming its imidazole-thioacetamide structure .
NMR Data :
Melting Points and Solubility :
- Melting points for imidazole-thioacetamides typically range from 180–220°C, comparable to triazole derivatives (: 9a–9e, 165–210°C) .
- The N-methylacetamide group likely improves aqueous solubility relative to non-acetamide analogs (e.g., triazole-thiones in ) .
Pharmacological and Binding Properties
The imidazole core may mimic histidine residues in target proteins, a feature absent in triazole-based compounds.
Crystallographic and Conformational Analysis
Compounds 4 and 5 () exhibit triclinic (P‾1) symmetry with planar molecular conformations, except for a perpendicular fluorophenyl group . This contrasts with the target compound’s predicted planarity, which could influence packing efficiency and crystallinity.
Biological Activity
2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic compound with potential therapeutic applications due to its complex structure, which includes an imidazole ring and various functional groups. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds containing imidazole rings are known to exhibit a range of pharmacological effects, including:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor modulation : It can interact with receptors, potentially altering their activity and influencing physiological responses.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazole derivatives. While specific data on this compound is limited, related compounds show promising results:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Nitroimidazole | E. coli ATCC 35218 | 7.1 μM |
| Imidazole Derivative | Staphylococcus aureus | 6.5 μM |
These findings suggest that similar compounds could exhibit significant antimicrobial activity, warranting further investigation into the specific efficacy of this compound.
Antiviral Activity
Imidazole derivatives have also been explored for their antiviral properties. For instance, certain derivatives have shown effectiveness against viruses such as herpes simplex virus and dengue virus. The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways.
Case Studies
A study examining a closely related compound demonstrated significant antiviral activity against the dengue virus, achieving an effective concentration (EC50) significantly lower than that of standard antiviral agents. This underscores the potential for imidazole-containing compounds in antiviral therapy.
Q & A
Q. What are the standard synthetic routes for 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide, and what are the critical reaction conditions?
The synthesis typically involves three key steps:
- Imidazole ring formation : Cyclization of precursors (e.g., 4-fluorophenylamine and phenyl-substituted diketones) under acidic or basic conditions.
- Thioether linkage : Reaction of the imidazole intermediate with a thiol-containing reagent (e.g., 2-mercapto-N-methylacetamide) in the presence of a base like potassium carbonate.
- Amide coupling : Finalization using coupling agents such as EDC/HOBt in anhydrous solvents. Critical conditions include inert atmospheres (N₂/Ar), controlled temperatures (0–80°C), and purification via recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positioning and molecular integrity.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=S, C=O).
- HPLC : Assesses purity (>95%) and monitors reaction progress. These techniques ensure structural accuracy and purity .
Q. What initial biological screening approaches are recommended for evaluating its bioactivity?
- In vitro assays : Test cytotoxicity (e.g., MTT assay) against cancer cell lines.
- Enzyme inhibition : Screen against kinases, cyclooxygenases, or microbial targets.
- Dose-response studies : Determine IC₅₀ values for active targets. Use controls (e.g., DMSO) and replicate experiments to minimize variability .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve synthetic yield and purity?
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalysts : Use Pd catalysts for Suzuki-Miyaura couplings in aryl substitutions.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves yields by 15–20% .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions. Monitor via TLC .
Q. What computational methods aid in predicting biological targets and binding interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2).
- Molecular dynamics (MD) simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns).
- QSAR models : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity .
Q. How can contradictory bioactivity data between structural analogs be resolved?
- Structure-Activity Relationship (SAR) studies : Compare analogs with varied substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to identify pharmacophores.
- Free-energy perturbation (FEP) : Quantify substituent contributions to binding affinity.
- Meta-analysis : Aggregate data from multiple studies to distinguish assay-specific artifacts .
Q. What advanced analytical methods are critical for elucidating its solid-state properties?
- X-ray crystallography : Resolve 3D conformation and hydrogen-bonding networks.
- Differential Scanning Calorimetry (DSC) : Determine melting points and polymorph stability.
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (>200°C). These methods inform formulation stability and crystallinity .
Q. What mechanistic studies are recommended to explore its enzyme inhibition?
- Kinetic assays : Measure values via Lineweaver-Burk plots to identify competitive/non-competitive inhibition.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ, kₒff) to target proteins.
- Fluorescence quenching : Monitor conformational changes in enzymes upon binding .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported IC₅₀ values across studies?
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions.
- Cross-validate : Replicate experiments with independent batches of the compound.
- Statistical rigor : Apply ANOVA or Student’s t-test to confirm significance (p<0.05) .
Q. What strategies validate the compound’s proposed mechanism of action?
- Knockout models : Use CRISPR/Cas9 to delete target genes and assess activity loss.
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).
- In vivo efficacy : Test in disease models (e.g., murine inflammation) with positive/negative controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
